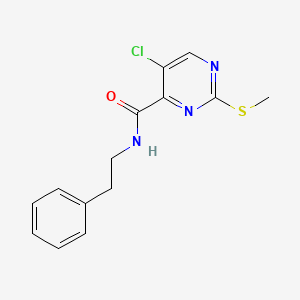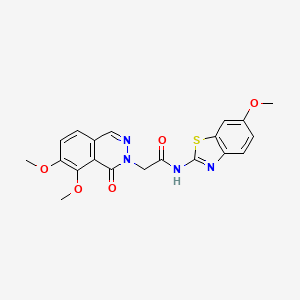![molecular formula C17H18N6O3 B12160016 2-(3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)-N-[3-(tetrahydrofuran-2-yl)-1H-1,2,4-triazol-5-yl]acetamide](/img/structure/B12160016.png)
2-(3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)-N-[3-(tetrahydrofuran-2-yl)-1H-1,2,4-triazol-5-yl]acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)-N-[3-(tetrahydrofuran-2-yl)-1H-1,2,4-triazol-5-yl]acetamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a phthalazinone core, a triazole ring, and a tetrahydrofuran moiety, making it a versatile candidate for research in medicinal chemistry and materials science.
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von 2-(3-Methyl-4-oxo-3,4-dihydrophthalazin-1-yl)-N-[3-(Tetrahydrofuran-2-yl)-1H-1,2,4-triazol-5-yl]acetamid umfasst in der Regel mehrere Schritte:
Bildung des Phthalazinon-Kerns: Der erste Schritt beinhaltet die Cyclisierung eines geeigneten Hydrazinderivats mit einem Phthalsäureanhydrid unter Bildung des Phthalazinon-Kerns.
Einführung des Triazolrings: Der Triazolring wird durch eine Cycloadditionsreaktion eingeführt, wobei häufig Azid- und Alkinvorläufer unter kupferkatalysierten Bedingungen (CuAAC) verwendet werden.
Anlagerung des Tetrahydrofuran-Restes: Der Tetrahydrofuranring wird durch nukleophile Substitution oder andere geeignete organische Transformationen eingebaut.
Endgültige Kupplung: Der letzte Schritt beinhaltet die Kupplung des Triazol-Tetrahydrofuran-Zwischenprodukts mit dem Phthalazinon-Kern unter Verwendung von Acylierungs- oder Amidierungsreaktionen.
Industrielle Produktionsverfahren
Die industrielle Produktion dieser Verbindung würde wahrscheinlich die Optimierung der oben genannten Synthesewege umfassen, um eine hohe Ausbeute und Reinheit zu gewährleisten. Dies könnte die Verwendung von Durchflussreaktoren für eine bessere Kontrolle der Reaktionsbedingungen und die Skalierung der Prozesse zur Erfüllung der industriellen Anforderungen umfassen.
Analyse Chemischer Reaktionen
Arten von Reaktionen
Oxidation: Die Verbindung kann Oxidationsreaktionen eingehen, insbesondere an der Methylgruppe, die an den Phthalazinon-Kern gebunden ist.
Reduktion: Reduktionsreaktionen können die Carbonylgruppen innerhalb der Struktur angreifen.
Substitution: Nukleophile und elektrophile Substitutionsreaktionen können an verschiedenen Positionen an den Triazol- und Phthalazinonringen auftreten.
Häufige Reagenzien und Bedingungen
Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat (KMnO₄) und Chromtrioxid (CrO₃).
Reduktion: Reduktionsmittel wie Natriumborhydrid (NaBH₄) oder Lithiumaluminiumhydrid (LiAlH₄) werden typischerweise verwendet.
Substitution: Die Bedingungen variieren je nach der spezifischen Substitution, beinhalten jedoch häufig Basen wie Natriumhydrid (NaH) oder Säuren wie Salzsäure (HCl).
Hauptprodukte
Die Hauptprodukte, die aus diesen Reaktionen entstehen, hängen von den spezifischen Bedingungen und Reagenzien ab, die verwendet werden. Beispielsweise kann die Oxidation Carbonsäuren oder Ketone ergeben, während die Reduktion Alkohole oder Amine erzeugen kann.
Wissenschaftliche Forschungsanwendungen
Chemie
In der Chemie wird diese Verbindung aufgrund ihres Potenzials als Baustein bei der Synthese komplexerer Moleküle untersucht. Ihre einzigartige Struktur ermöglicht verschiedene Funktionalisierungen, was sie zu einem wertvollen Zwischenprodukt in der organischen Synthese macht.
Biologie
Biologisch wird die Verbindung auf ihr Potenzial als Pharmakophor im Wirkstoffdesign untersucht. Ihre Fähigkeit, mit biologischen Zielstrukturen zu interagieren, macht sie zu einem Kandidaten für die Entwicklung neuer Therapeutika.
Medizin
In der Medizin konzentriert sich die Forschung auf ihr Potenzial als Antikrebs- oder Entzündungshemmer. Die Fähigkeit der Verbindung, bestimmte Enzyme oder Signalwege zu hemmen, ist von besonderem Interesse.
Industrie
Industriell könnte die Verbindung bei der Entwicklung neuer Materialien mit spezifischen Eigenschaften eingesetzt werden, wie z. B. Polymere oder Beschichtungen, die von ihren einzigartigen strukturellen Merkmalen profitieren.
Wirkmechanismus
Der Mechanismus, durch den 2-(3-Methyl-4-oxo-3,4-dihydrophthalazin-1-yl)-N-[3-(Tetrahydrofuran-2-yl)-1H-1,2,4-triazol-5-yl]acetamid seine Wirkungen entfaltet, beinhaltet die Interaktion mit spezifischen molekularen Zielstrukturen. Diese Zielstrukturen könnten Enzyme, Rezeptoren oder andere Proteine sein, die an kritischen biologischen Signalwegen beteiligt sind. Die Struktur der Verbindung ermöglicht es ihr, an diese Zielstrukturen zu binden und möglicherweise ihre Aktivität zu hemmen oder zu modulieren.
Wirkmechanismus
The mechanism by which 2-(3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)-N-[3-(tetrahydrofuran-2-yl)-1H-1,2,4-triazol-5-yl]acetamide exerts its effects involves interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins involved in critical biological pathways. The compound’s structure allows it to bind to these targets, potentially inhibiting or modulating their activity.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
2-(3-Methyl-4-oxo-3,4-dihydrophthalazin-1-yl)acetamid: Fehlt der Triazol- und Tetrahydrofuran-Rest.
N-(3-(Tetrahydrofuran-2-yl)-1H-1,2,4-triazol-5-yl)acetamid: Fehlt der Phthalazinon-Kern.
Phthalazinon-Derivate: Verschiedene Derivate mit unterschiedlichen Substituenten am Phthalazinon-Kern.
Einzigartigkeit
Diese umfassende Übersicht hebt die Bedeutung dieser Verbindung in der wissenschaftlichen Forschung und ihre potenziellen Anwendungen in verschiedenen Bereichen hervor.
Eigenschaften
Molekularformel |
C17H18N6O3 |
|---|---|
Molekulargewicht |
354.4 g/mol |
IUPAC-Name |
2-(3-methyl-4-oxophthalazin-1-yl)-N-[5-(oxolan-2-yl)-1H-1,2,4-triazol-3-yl]acetamide |
InChI |
InChI=1S/C17H18N6O3/c1-23-16(25)11-6-3-2-5-10(11)12(22-23)9-14(24)18-17-19-15(20-21-17)13-7-4-8-26-13/h2-3,5-6,13H,4,7-9H2,1H3,(H2,18,19,20,21,24) |
InChI-Schlüssel |
IMWNXFHYVTVSIO-UHFFFAOYSA-N |
Kanonische SMILES |
CN1C(=O)C2=CC=CC=C2C(=N1)CC(=O)NC3=NNC(=N3)C4CCCO4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-(3-bromophenyl)-4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)butanamide](/img/structure/B12159944.png)


![N-[3-(2-cyclopentylethyl)-1H-1,2,4-triazol-5-yl]-2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B12159959.png)
![N-{[4-(1,2-benzothiazol-3-yl)piperazin-1-yl]carbonyl}glycine](/img/structure/B12159962.png)
![3-(3-hydroxypropyl)-7,8-dimethyl-1-(4-methylphenyl)-1,2,3,4-tetrahydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one](/img/structure/B12159968.png)
![N-(3,4-dimethoxybenzyl)-2-[(2-hydroxy-4,5-dihydro-3H-1-benzazepin-3-yl)sulfanyl]acetamide](/img/structure/B12159974.png)
![methyl 4,5-dimethoxy-2-({[4-(4-methoxyphenyl)-3,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridin-5-yl]carbonyl}amino)benzoate](/img/structure/B12159987.png)
![3-(5-methyl-1H-tetrazol-1-yl)-N-[1-(propan-2-yl)-1H-indol-4-yl]benzamide](/img/structure/B12159988.png)
![N-{4-[(2,6-dimethylpyrimidin-4-yl)sulfamoyl]phenyl}-3-methoxybenzamide](/img/structure/B12159997.png)
![N'~1~,N'~10~-bis[(E)-(4-fluorophenyl)methylidene]decanedihydrazide](/img/structure/B12159998.png)
![(4E)-5-methyl-2-(3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-4-({[3-(trifluoromethyl)phenyl]amino}methylidene)-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B12159999.png)
![Methyl 2-({[2-(1,3-benzothiazol-2-yl)pyrrolidin-1-yl]carbonyl}amino)benzoate](/img/structure/B12160006.png)
